molecular formula C16H26ClNO2 B5218403 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine

2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine

Cat. No.: B5218403
M. Wt: 299.83 g/mol
InChI Key: HPLCYNVPSUMOSB-UHFFFAOYSA-N
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Description

2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine is an organic compound with the molecular formula C16H27ClNO2. This compound is characterized by the presence of a chloro-substituted phenoxy group, which is linked to an ethoxy chain, and further connected to a diethylethanamine moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,6-dimethylphenol and 2-chloroethanol.

    Etherification: The 4-chloro-2,6-dimethylphenol undergoes etherification with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(4-chloro-2,6-dimethylphenoxy)ethanol.

    Amine Alkylation: The resulting 2-(4-chloro-2,6-dimethylphenoxy)ethanol is then reacted with diethylamine under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to handle the starting materials and reagents.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The pathways involved may include:

    Receptor Binding: Interaction with cell surface receptors, leading to changes in cellular signaling.

    Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine
  • 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diisopropylethanamine

Uniqueness

2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine is unique due to its specific structural features, such as the diethylethanamine moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO2/c1-5-18(6-2)7-8-19-9-10-20-16-13(3)11-15(17)12-14(16)4/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLCYNVPSUMOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCOC1=C(C=C(C=C1C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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